Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane
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Overview
Description
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three chlorine atoms and two 2-chloro-2-phenylethenyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the phosphorus atom and the double bonds in the 2-chloro-2-phenylethenyl groups.
Common Reagents and Conditions
Electrophilic Addition: Typically involves reagents such as phenylacetylene and solvents like benzene at elevated temperatures (e.g., 80°C).
Hydrolysis: Requires water or aqueous solutions under controlled conditions to yield the hydrolyzed products.
Major Products Formed
Scientific Research Applications
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane involves its ability to participate in electrophilic addition reactions. The phosphorus atom in the compound acts as an electrophile, facilitating the addition of nucleophiles to the double bonds in the 2-chloro-2-phenylethenyl groups. This reactivity is crucial for its applications in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride: A precursor used in the synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane.
2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride: An intermediate formed during the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo electrophilic addition and hydrolysis reactions makes it valuable in various chemical processes and applications .
Properties
CAS No. |
5003-98-5 |
---|---|
Molecular Formula |
C16H12Cl5P |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
trichloro-bis(2-chloro-2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C16H12Cl5P/c17-15(13-7-3-1-4-8-13)11-22(19,20,21)12-16(18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
NDAJZJUYHZMXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CP(C=C(C2=CC=CC=C2)Cl)(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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